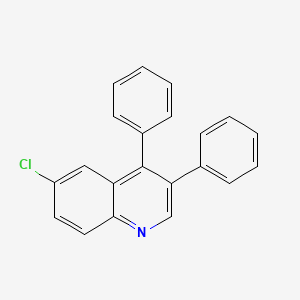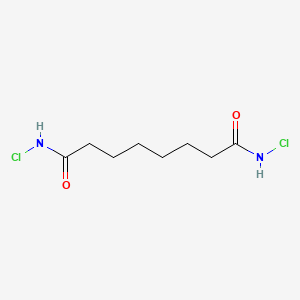
6-Chloro-3,4-diphenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3,4-diphenylquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities The compound is characterized by a quinoline core substituted with a chlorine atom at the 6th position and phenyl groups at the 3rd and 4th positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-diphenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an arylamine in the presence of a base.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. This method utilizes palladium catalysts and boron reagents to form carbon-carbon bonds, providing high yields and selectivity under mild conditions .
化学反応の分析
Types of Reactions: 6-Chloro-3,4-diphenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as chlorine, bromine, and nitric acid are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives
科学的研究の応用
6-Chloro-3,4-diphenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as an anticancer agent and as an inhibitor of specific enzymes.
Industry: The compound is used in the development of dyes, pigments, and materials with specific electronic properties
作用機序
The mechanism of action of 6-Chloro-3,4-diphenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with DNA, leading to the disruption of cellular processes. The specific pathways involved depend on the biological context and the target organism .
類似化合物との比較
6-Chloro-2,4-diphenylquinoline: Similar structure but different substitution pattern, leading to distinct chemical properties.
3,4-Diphenylquinoline-2(1H)-one: Contains a carbonyl group at the 2nd position, which alters its reactivity and biological activity.
6-Chloro-2-dimethyl-4-phenylquinoline: Substituted with methyl groups, affecting its pharmacological profile
Uniqueness: 6-Chloro-3,4-diphenylquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, making it suitable for specific applications in drug development and materials science.
特性
CAS番号 |
61554-25-4 |
|---|---|
分子式 |
C21H14ClN |
分子量 |
315.8 g/mol |
IUPAC名 |
6-chloro-3,4-diphenylquinoline |
InChI |
InChI=1S/C21H14ClN/c22-17-11-12-20-18(13-17)21(16-9-5-2-6-10-16)19(14-23-20)15-7-3-1-4-8-15/h1-14H |
InChIキー |
RWNXAALCIYCPJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=C2C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)

![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)


![1-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14591275.png)

![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)
![Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane](/img/structure/B14591308.png)

![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
